

Spectroscopic data of 2,3-Dichloro-6-fluorobenzoic acid

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Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzoic acid

Cat. No.: B1350897

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A comprehensive analysis of the spectroscopic properties of **2,3-Dichloro-6-fluorobenzoic acid** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are also presented to facilitate the acquisition of this data in a laboratory setting.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for **2,3-Dichloro-6-fluorobenzoic acid** in publicly accessible databases, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.60 - 7.80	Doublet of doublets	$\text{J}(\text{H-F}) \approx 8-10, \text{J}(\text{H-H}) \approx 8-9$
H-5	7.20 - 7.40	Triplet	$\text{J}(\text{H-H}) \approx 8-9$
COOH	11.0 - 13.0	Singlet (broad)	-

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O	165 - 170
C-F	158 - 162 (doublet, $^1\text{J}_{\text{CF}} \approx 240\text{-}260$ Hz)
C-Cl (C-2)	132 - 136
C-Cl (C-3)	130 - 134
C-H (C-4)	128 - 132
C-H (C-5)	125 - 129
C-COOH	120 - 124

Table 3: Predicted ^{19}F NMR Chemical Shift

Fluorine Atom	Predicted Chemical Shift (δ , ppm)	Multiplicity
C6-F	-110 to -120	Doublet of doublets

Table 4: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid)	2500 - 3300	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium
C=O stretch (Carboxylic acid)	1680 - 1710	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium to Strong
C-O stretch (Carboxylic acid)	1210 - 1320	Strong
C-F stretch	1100 - 1200	Strong
C-Cl stretch	700 - 850	Strong

Table 5: Expected Mass Spectrometry (MS) Data

Ion	Expected m/z	Notes
[M] ⁺	208, 210, 212	Molecular ion with characteristic isotopic pattern for two chlorine atoms.
[M-OH] ⁺	191, 193, 195	Loss of hydroxyl radical.
[M-COOH] ⁺	163, 165, 167	Loss of carboxyl group.
[M-Cl] ⁺	173, 175	Loss of a chlorine atom.

Table 6: Expected UV-Visible (UV-Vis) Absorption Data

Solvent	λ _{max} (nm)	Molar Absorptivity (ε, L mol ⁻¹ cm ⁻¹)
Methanol/Ethanol	~210-220, ~280-290	~10,000-20,000, ~1,000-2,000
Cyclohexane	~210-220, ~280-290	~10,000-20,000, ~1,000-2,000

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2,3-Dichloro-6-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of **2,3-Dichloro-6-fluorobenzoic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ^{13}C .
- ^{19}F NMR: Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. ^{19}F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ^{13}C NMR.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm for ^1H and ^{13}C) or the solvent peak. For ^{19}F NMR, an external reference like CFCl_3 (0 ppm) is often used.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid **2,3-Dichloro-6-fluorobenzoic acid** powder onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum.

Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of **2,3-Dichloro-6-fluorobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Analysis:

- Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

- Ionize the sample using a standard electron energy of 70 eV.[\[1\]](#)
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

- Identify the molecular ion peak ($[M]^+$) and analyze its isotopic pattern to confirm the presence of two chlorine atoms.
- Identify the major fragment ions and propose fragmentation pathways to aid in structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

- Prepare a stock solution of **2,3-Dichloro-6-fluorobenzoic acid** of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 10^{-4} to 10^{-5} M.

Data Acquisition:

- Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Rinse the cuvette with the sample solution and then fill it with the sample solution.
- Place the cuvette in the spectrophotometer and record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

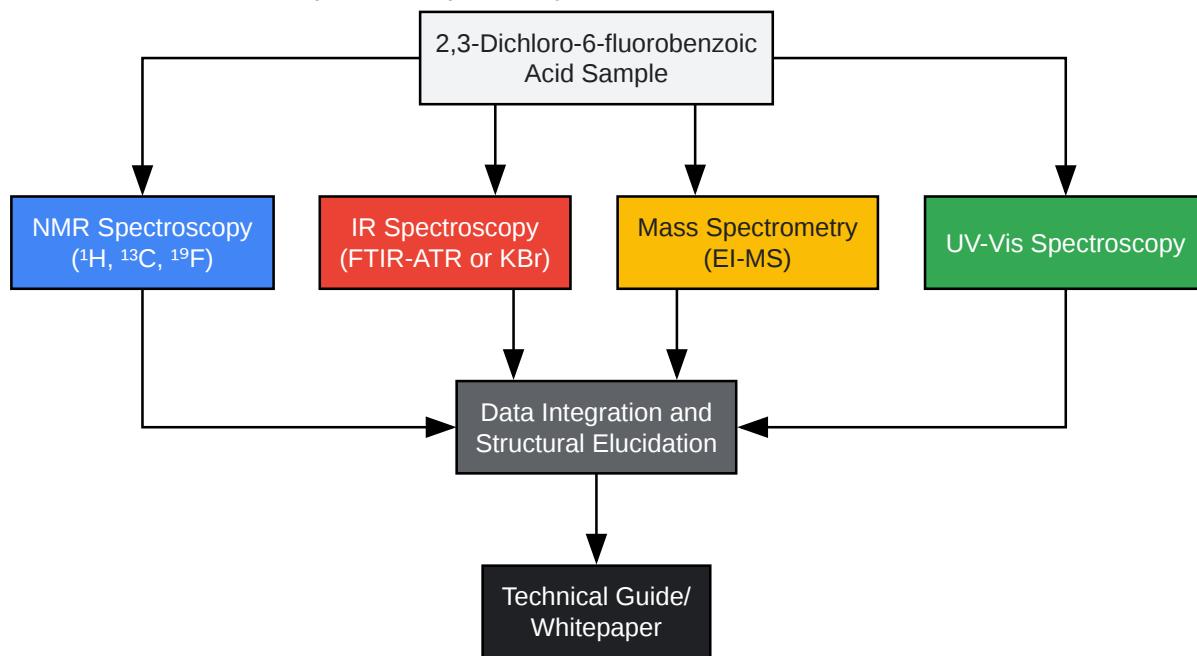
Data Analysis:

- Identify the wavelength(s) of maximum absorbance (λ_{max}).
- If the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of **2,3-Dichloro-6-fluorobenzoic acid**.

Workflow for Spectroscopic Analysis of 2,3-Dichloro-6-fluorobenzoic Acid

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Caption: Logical workflow for the spectroscopic analysis.

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References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]
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